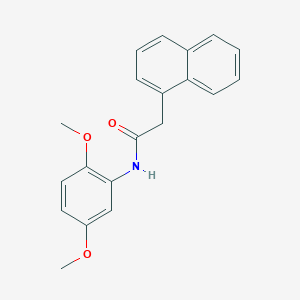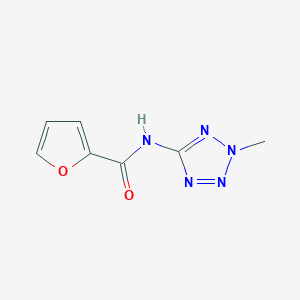![molecular formula C11H21N3S B5597146 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is a spirocyclic thione that contains a triazaspirodecane ring system and a tert-butyl group. The synthesis and characterization of this compound have been extensively studied, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in various cellular processes, including DNA replication and protein synthesis. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of various fungal and bacterial strains, including drug-resistant strains. It has also been shown to possess antitumor activity, with potential applications in cancer treatment. Additionally, this compound has been studied for its potential to chelate metal ions and its catalytic properties in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is its broad spectrum of biological activity, which makes it a versatile tool for scientific research. Its unique structure and potential applications in various fields make it an attractive compound for further study. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione. These include further studies to elucidate its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, this compound may have applications in the development of new catalysts for organic synthesis. Further studies may also explore its potential as a chelating agent for metal ions. Overall, the unique properties of this compound make it an exciting area of research with significant potential for future discoveries.
Synthesemethoden
The synthesis of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione involves the reaction of 2-amino-2-methylpropanol with carbon disulfide, followed by the addition of formaldehyde and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit significant biological activity, including antifungal, antibacterial, and antitumor properties. It has also been studied for its potential as a chelating agent and as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3S/c1-10(2,3)14-9(15)12-11(13-14)7-5-4-6-8-11/h13H,4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSBDCUCLGSGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=S)NC2(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)
![1-ethyl-4-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5597073.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)
![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)
![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)







![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)
